1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one is an organic compound with a complex structure that includes hydroxyl groups, an allyl ether, and a ketone
Preparation Methods
The synthesis of 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one can be achieved through several routes. One common method involves the reaction of 2,6-dihydroxy-4-[(prop-2-en-1-yl)oxy]benzaldehyde with 3-methylbutan-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The allyl ether group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and redox reactions, while the allyl ether and ketone groups can interact with enzymes and receptors. These interactions can modulate biological processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one can be compared with similar compounds such as:
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: This compound has a similar structure but with a methoxy group instead of an allyl ether.
Chalcones: These compounds share the phenylpropanoid structure and exhibit similar bioactivities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918814-68-3 |
---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-4-prop-2-enoxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C14H18O4/c1-4-5-18-10-7-12(16)14(13(17)8-10)11(15)6-9(2)3/h4,7-9,16-17H,1,5-6H2,2-3H3 |
InChI Key |
RQWPOUCIZILFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=C(C=C1O)OCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.